molecular formula C9H11NO B184477 N,2-Dimethylbenzamide CAS No. 2170-09-4

N,2-Dimethylbenzamide

Cat. No.: B184477
CAS No.: 2170-09-4
M. Wt: 149.19 g/mol
InChI Key: OABGZRFNYNFHCS-UHFFFAOYSA-N
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Description

N,2-Dimethylbenzamide is an organic compound with the molecular formula C9H11NO. It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-Dimethylbenzamide can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In organic synthesis, N,2-Dimethylbenzamide serves as a reagent for preparing various compounds. It participates in several chemical reactions such as:

  • Oxidation : Converts to carboxylic acids using agents like potassium permanganate.
  • Reduction : Forms amines with reducing agents such as lithium aluminum hydride.
  • Substitution : The amide group can be replaced by other functional groups under acidic or basic conditions.

Biology

This compound has notable biological activities:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites. For instance, derivatives have shown inhibition of α-glucosidase with IC values ranging from 12.4 to 103.2 μM.
  • Antimicrobial Activity : Derivatives exhibit significant antibacterial and antifungal properties, suggesting potential in developing new antimicrobial agents.
  • Insecticidal Properties : Utilized in synthesizing insecticides like cholrantraniliprole, which have demonstrated enhanced efficacy against agricultural pests.

Medical Applications

This compound is investigated for its therapeutic properties and as a precursor in drug synthesis. Its unique structure allows it to interact effectively with biological targets, making it a subject of interest in medicinal chemistry.

Industrial Applications

In industry, this compound is used in producing polymers and resins. Its ability to act as a hydrotropic agent helps solubilize poorly water-soluble drugs, enhancing drug delivery systems .

Antibacterial Activity

A study evaluated various anthranilamide derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics.

Insecticide Development

Research on synthesizing new insecticides based on this compound showed that modifications to the benzene ring significantly affected insecticidal potency. Field tests confirmed enhanced effectiveness against common agricultural pests.

Toxicological Evaluation

Toxicological assessments have been conducted on N,N-dimethylbenzamide and its derivatives to evaluate their metabolic pathways and potential toxicity in mammalian systems. Studies indicated that these compounds were not mutagenic or clastogenic in vitro and provided insights into safety profiles for agricultural and pharmaceutical applications .

Mechanism of Action

The mechanism of action of N,2-Dimethylbenzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

N,2-Dimethylbenzamide can be compared with other similar compounds such as:

    N,N-Dimethylbenzamide: Similar in structure but with different substitution patterns.

    N,N-Diethylbenzamide: Known for its use as an insect repellent (DEET).

    N-Methylbenzamide: A simpler derivative with only one methyl group on the amide nitrogen.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Biological Activity

N,2-Dimethylbenzamide is an organic compound with the molecular formula C9_9H11_{11}NO. It is a derivative of benzamide characterized by two methyl groups at the nitrogen atom and has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and related case studies.

Chemical Structure and Properties

This compound features a benzene ring attached to a carbonyl group (amide) and two methyl groups on the nitrogen atom. The compound's structure enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

This compound exhibits various biological activities that can be classified into several categories:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, anthranilamide-based derivatives have demonstrated efficacy against several pathogens, suggesting potential applications in developing new antimicrobial agents .
  • Enzyme Inhibition : Research indicates that this compound derivatives can act as inhibitors for specific enzymes. For example, compounds synthesized from this amide have been evaluated for their ability to inhibit α-glucosidase, with some showing IC50_{50} values ranging from 12.4 to 103.2 μM.
  • Insecticidal Properties : The compound has been utilized in the synthesis of insecticides such as cholrantraniliprole and cyantraniliprole. The derivatives have shown increased yields compared to traditional methods, indicating enhanced efficacy in pest control.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves various organic reactions. One common method includes the reaction of dimethylamine with benzoic acid derivatives under controlled conditions to yield the desired amide. The following table summarizes key synthetic approaches:

Method Reagents Yield (%)
Direct amide formationDimethylamine + Benzoic acid70-90
Bromination followed by amide formation5-Bromo-2-methylbenzoic acid + Dimethylamine50-60

Case Studies

  • Antibacterial Activity : A study evaluated various anthranilamide derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Insecticide Development : Research focused on synthesizing new insecticides based on this compound showed that modifications to the benzene ring significantly affected insecticidal potency. Field tests confirmed enhanced effectiveness against common agricultural pests.
  • Toxicological Evaluation : A toxicological assessment was conducted on N,N-dimethylbenzamide and its derivatives to evaluate their metabolic pathways and potential toxicity in mammalian systems. This study provided insights into the safety profiles of these compounds when used in agricultural and pharmaceutical applications .

Properties

IUPAC Name

N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABGZRFNYNFHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176087
Record name N-Methyl-2-toluamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170-09-4
Record name N,2-Dimethylbenzamide
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Record name N-Methyl-2-toluamide
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Record name 2170-09-4
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Record name N-Methyl-2-toluamide
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Record name N-methyl-2-toluamide
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Record name N-METHYL-2-TOLUAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-Dimethylbenzamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-Dimethylbenzamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-Dimethylbenzamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-Dimethylbenzamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-Dimethylbenzamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-Dimethylbenzamide
Customer
Q & A

Q1: What is the significance of the benzo[c]phenanthridine skeleton in medicinal chemistry, and how can N-Methyl-o-toluamide be utilized in its synthesis?

A1: The benzo[c]phenanthridine skeleton represents a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. A study demonstrated a novel synthetic route for this scaffold starting from readily available N-Methyl-o-toluamide. This method utilizes a seven-step sequence involving radical cyclization as a key step, highlighting the potential of N-Methyl-o-toluamide as a valuable starting material for synthesizing diversely functionalized benzo[c]phenanthridine derivatives for further biological evaluation.

Q2: Can you provide details on the reported biological activity of compounds derived from N-Methyl-o-toluamide?

A2: Research showed that an indenoisoquinolinone derivative synthesized from N-Methyl-o-toluamide exhibited excellent cytotoxicity against the HCT 15 human tumor cell line (IC50 = 0.002 µg/mL). This finding emphasizes the potential of N-Methyl-o-toluamide as a starting point for developing new anticancer agents.

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